molecular formula C26H39N7O11S B14763403 (R)-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate

(R)-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Cat. No.: B14763403
M. Wt: 657.7 g/mol
InChI Key: FKBPQFCFMLHYOB-VWMUIODXSA-N
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Description

®-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a tetrahydrofurodioxol ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in these synthetic routes include tert-butyl chloroformate, sulfonyl chlorides, and various protecting groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic tools.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate
  • (S)-tert-Butyl 4-(((((3aS,4S,6S,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Uniqueness

The uniqueness of ®-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate lies in its specific stereochemistry and functional group arrangement. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C26H39N7O11S

Molecular Weight

657.7 g/mol

IUPAC Name

tert-butyl (3R)-4-[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxysulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C26H39N7O11S/c1-24(2,3)41-15(34)9-13(31-23(36)44-25(4,5)6)21(35)32-45(37,38)39-10-14-17-18(43-26(7,8)42-17)22(40-14)33-12-30-16-19(27)28-11-29-20(16)33/h11-14,17-18,22H,9-10H2,1-8H3,(H,31,36)(H,32,35)(H2,27,28,29)/t13-,14-,17-,18-,22-/m1/s1

InChI Key

FKBPQFCFMLHYOB-VWMUIODXSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)NC(=O)[C@@H](CC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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